molecular formula C9H12O3 B1611511 Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 35490-07-4

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1611511
CAS No.: 35490-07-4
M. Wt: 168.19 g/mol
InChI Key: AGOJIHXCXNTMPM-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is also known by its CAS number: 35490-07-4 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound "Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate" and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, one study detailed the synthesis of a structurally related compound, where the cyclohexene ring adopted a half-chair conformation. In the crystal structure, molecules were linked via C—H⋯O hydrogen bonds, forming helical chains (Liu et al., 2013).

Formation of Functionalized Derivatives

This compound is utilized to form functionalized derivatives. For instance, it was used in reactions leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, important structural sub-units present in several classes of bioactive compounds (Santos et al., 2000).

Hexahydrocarbazole Synthesis

The compound is involved in the synthesis of hexahydrocarbazoles and azahexahydrocarbazoles through a selective reduction process. This method provides an efficient route for generating these tricyclic frameworks (Labadie & Parmer, 2011).

Crystal Structure Analysis

The crystal structures of various derivatives have been determined, revealing details about conformation and molecular interactions. For instance, in the study of anticonvulsant enaminones, the cyclohexene rings adopt sofa conformations, providing insights into their structural behavior (Kubicki, Bassyouni, & Codding, 2000).

Application in Synthesizing Tricyclic Framework

A study focused on the efficient synthesis of tricyclic framework, showcasing the compound's role in generating complex molecular structures (Mubarak, Barker, & Peters, 2007).

Properties

IUPAC Name

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJIHXCXNTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452056
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-07-4
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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Reactant of Route 2
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 3
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 4
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 5
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 6
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

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